2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone core linked via an ethyl spacer. Pyridazinone scaffolds are well-documented for their roles in enzyme inhibition (e.g., histone deacetylases (HDACs)) and antitumor applications .
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-11-5-6-12(13(10-11)22-2)15(20)16-8-9-18-14(19)4-3-7-17-18/h3-7,10H,8-9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSFBOZVYAETQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzamide core: This could involve the reaction of 2,4-dimethoxybenzoic acid with an amine to form the benzamide.
Introduction of the pyridazinone moiety: This step might involve the reaction of the benzamide with a pyridazinone derivative under specific conditions, such as heating or the use of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups or the pyridazinone ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzamide or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Key Observations:
Pyridazinone Derivatives: Compounds like (S)-17b share the pyridazinone scaffold and demonstrate potent HDAC inhibition, suggesting that 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide may exhibit similar epigenetic modulation or antitumor properties.
Heterocyclic Variations: Replacement of pyridazinone with quinazolinone (compound 155) or benzo[b][1,4]oxazin alters target specificity, highlighting the pyridazinone’s unique role in HDAC binding.
Comparative Reaction Yields :
- Pyridazinone sulfonamides (5a-c) : Moderate yields (50–70%) under mild conditions (K₂CO₃, DMF, 5°C).
Biological Activity
2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzamide core with two methoxy groups at the 2 and 4 positions of the benzene ring, linked to a pyridazine derivative. Its molecular formula is , and its molecular weight is approximately 303.318 g/mol. The presence of methoxy groups enhances solubility and may influence biological activity.
Synthesis
The synthesis of 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzamide Core : Reaction of 2,4-dimethoxybenzoic acid with an appropriate amine.
- Introduction of the Pyridazinone Moiety : This may involve reacting the benzamide with a pyridazinone derivative under specific conditions such as heating or using a catalyst.
These methods yield high purity and good yields of the target compound, often employing advanced purification techniques to ensure quality suitable for biological testing.
Biological Activity
Research indicates that compounds similar to 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit significant biological activities, particularly as inhibitors of carbonic anhydrases (CAs). CAs are crucial enzymes involved in physiological processes such as respiration and acid-base balance. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma, edema, and certain cancers .
The proposed mechanism of action for this compound involves:
- Targeting Enzymes : It is believed to interact with specific isoforms of carbonic anhydrases, leading to inhibition.
- Pathway Modulation : The compound may affect various metabolic pathways related to enzyme function.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of similar compounds with promising results:
- Inhibition Studies : A study demonstrated that related pyridazine-based compounds inhibited multiple isoforms of carbonic anhydrases with inhibition constants in the nanomolar range, indicating potent activity .
- Anti-inflammatory Potential : Other research highlighted the potential of pyridazine derivatives as multi-target anti-inflammatory agents. These compounds were tested against COX-1/2 and 5-LOX enzymes, suggesting that modifications in their structure could enhance therapeutic efficacy.
- Pharmacological Applications : The compound's structural characteristics position it as a candidate for drug development in treating various diseases due to its ability to modulate enzyme activity effectively .
Data Table: Biological Activity Overview
| Activity Type | Target Enzyme | Inhibition Constant (IC50) | Potential Application |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | CA I, II, IX, XII | Nanomolar range | Glaucoma, Edema |
| Anti-inflammatory | COX-1/2, 5-LOX | Varies by derivative | Pain relief |
| Enzyme Interaction | Various metabolic enzymes | Not specified | Drug discovery |
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and aromatic C-H bonds (pyridazinone and benzamide rings) .
- NMR : ¹H-NMR resolves substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridazinone NH at δ 10–12 ppm) . ¹³C-NMR confirms quaternary carbons in the pyridazinone ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 356.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
How does the pyridazinone moiety influence the compound's biological activity, particularly in HDAC inhibition observed in similar benzamide derivatives?
Q. Advanced Research Focus
- Structural Basis : The pyridazinone ring acts as a zinc-binding group (ZBG) in HDAC inhibition, mimicking hydroxamate motifs. Its planar structure facilitates interaction with catalytic pockets in HDAC isoforms .
- Activity Correlation : Analogous compounds (e.g., (S)-17b) show IC₅₀ values <50 nM for HDAC1/2/3 due to pyridazinone’s electron-deficient nature enhancing metal coordination .
- Methodology : Isoform selectivity is assessed via recombinant HDAC enzyme assays and cellular histone hyperacetylation (e.g., acetyl-H3 Western blot) .
What in vivo pharmacokinetic parameters and toxicity profiles have been reported for structurally analogous benzamide-pyridazinone hybrids?
Q. Advanced Research Focus
- Pharmacokinetics : In SKM-1 xenograft models, oral bioavailability of analogs reaches ~60% with Tₘₐₓ = 2–4 hours. Plasma protein binding (>90%) and hepatic clearance (CYP3A4-mediated) are critical determinants .
- Toxicity : hERG channel inhibition (IC₅₀ >34 μM) and Ames test negativity suggest low cardiac and genotoxic risks .
- Dosing : Optimal efficacy in murine models is achieved at 50 mg/kg/day, with no observed weight loss or organ toxicity .
How can computational models predict the binding affinity and selectivity of this compound towards HDAC isoforms compared to other inhibitors?
Q. Advanced Research Focus
- Docking Studies : Molecular docking (e.g., AutoDock Vina) aligns the pyridazinone ZBG with HDAC1’s Zn²⁺ ion (binding energy ≤−9.0 kcal/mol). Selectivity for HDAC1 over HDAC6 is attributed to steric clashes with the HDAC6 tunnel .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between methoxy groups and Asp-99/His-140 residues in HDAC2 .
- QSAR Models : Hammett σ values for substituents (e.g., 2,4-dimethoxy) correlate with IC₅₀ improvements (R² = 0.88) .
What are the common degradation products of benzamide derivatives under varying pH and temperature conditions, and how can stability be assessed?
Q. Basic Research Focus
- Degradation Pathways : Hydrolysis of the amide bond generates 2,4-dimethoxybenzoic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine. Oxidation at the pyridazinone ring forms N-oxide derivatives .
- Stability Testing : Forced degradation studies (40°C/75% RH for 4 weeks) followed by UPLC-MS identify major degradants. Buffered solutions (pH 1.2–9.0) reveal pH-dependent hydrolysis .
What strategies are employed to resolve contradictory in vitro and in vivo efficacy data for pyridazinone-containing compounds in anticancer research?
Q. Advanced Research Focus
- Mechanistic Studies : Compare in vitro cytotoxicity (e.g., SKM-1 cells) with in vivo tumor regression. Discrepancies may arise from poor tumor penetration or metabolite activation .
- Pharmacodynamic Markers : Measure intratumoral acetyl-histone H3 levels post-treatment to confirm target engagement despite low plasma exposure .
- Species-Specific Metabolism : Cross-species microsomal assays (human vs. murine) identify differential metabolite profiles affecting efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
